molecular formula C15H16N2O4 B12631091 Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate CAS No. 918407-74-6

Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12631091
CAS No.: 918407-74-6
M. Wt: 288.30 g/mol
InChI Key: MKWGDPUNVXOTOU-UHFFFAOYSA-N
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Description

Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based dicarboxylate ester characterized by a 5-ethyl substituent on the pyrazole ring, a phenyl group at position 1, and methyl ester groups at positions 3 and 4.

Properties

CAS No.

918407-74-6

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

dimethyl 5-ethyl-1-phenylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C15H16N2O4/c1-4-11-12(14(18)20-2)13(15(19)21-3)16-17(11)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3

InChI Key

MKWGDPUNVXOTOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1C2=CC=CC=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and esterification reactions . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final esterification step is usually carried out using methanol in the presence of an acid catalyst to yield the dimethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup . These methods ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-dicarboxylic acid derivatives, while substitution reactions can introduce halogen, alkyl, or aryl groups onto the pyrazole ring .

Scientific Research Applications

Scientific Research Applications

Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate has been explored in various research domains:

1. Organic Synthesis

  • Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Its dual carboxylate groups allow for diverse chemical modifications.

2. Medicinal Chemistry

  • Investigated for its potential as an enzyme inhibitor and receptor modulator.
  • Exhibits interactions with biological targets, influencing pharmacological activity.

3. Material Science

  • Utilized in producing dyes, pigments, and polymer materials due to its reactivity.

Case Study 1: Anti-inflammatory Efficacy

A study synthesized a series of novel pyrazoles, including this compound, which were tested for anti-inflammatory properties using carrageenan-induced edema models in mice. Results indicated a significant reduction in inflammation compared to control groups.

Case Study 2: Antimicrobial Testing

Research has demonstrated the antimicrobial activity of pyrazole derivatives against various pathogenic bacteria and fungi. This compound was included in assays that showed promising results against resistant strains.

Mechanism of Action

The mechanism by which Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate, emphasizing substituent variations and their implications. Data are derived from crystallographic, synthetic, and spectroscopic studies.

Substituent Position and Type

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Activities Reference
This compound C15H16N2O4 288.30 5-ethyl (pyrazole), 1-phenyl Not explicitly reported -
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (II) C13H12N2O4 260.25 1-phenyl Forms cyclic centrosymmetric dimers via C–H⋯O hydrogen bonds; no 5-position substituent
Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (III) C14H14N2O4 274.27 1-(4-methylphenyl) Disordered methoxy-carbonyl group; similar dimer formation as II
Dimethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3,4-dicarboxylate C19H15ClN2O4 370.79 5-(4-chlorophenyl), 1-phenyl Increased molecular weight due to chloro substituent; potential enhanced lipophilicity
Dimethyl 1-(2-chlorophenyl)-5-phenylpyrazole-3,4-dicarboxylate C19H15ClN2O4 370.79 1-(2-chlorophenyl), 5-phenyl Steric effects from ortho-chloro substituent may hinder packing

Biological Activity

Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Chemical FormulaC₁₄H₁₈N₂O₄
Molecular Weight270.30 g/mol
CAS NumberNot available
IUPAC NameThis compound
SMILESCCOC(=O)C1=C(C)N([NH+]=C1C)C1=CC=CC=C1

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

1. Anti-inflammatory Activity

  • Pyrazole compounds have been recognized for their anti-inflammatory properties. In one study, derivatives showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory agents like dexamethasone .

2. Antimicrobial Activity

  • Various pyrazole derivatives have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to dimethyl 5-ethyl-1-phenyl-1H-pyrazole have shown promising results against E. coli and Staphylococcus aureus .

3. Anticancer Potential

  • Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. For example, modifications in the pyrazole structure have led to compounds with enhanced anticancer activity against various tumor cell lines .

4. Neuroprotective Effects

  • Certain pyrazoles have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. These compounds may inhibit monoamine oxidase (MAO), which is implicated in neurodegeneration .

The exact mechanism of action for this compound remains largely unexplored; however, it is believed that the biological activities are mediated through several pathways:

1. Inhibition of Enzymatic Activity

  • Many pyrazoles act as enzyme inhibitors (e.g., phosphodiesterase inhibitors), affecting signaling pathways related to inflammation and cell proliferation .

2. Modulation of Cytokine Production

  • The ability to modulate cytokine levels (like TNF-α and IL-6) suggests that these compounds can influence immune responses significantly .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

Case Study 1: Anti-inflammatory Efficacy

  • A series of novel pyrazoles were synthesized and tested for their anti-inflammatory properties using carrageenan-induced edema models in mice. Results indicated a significant reduction in inflammation compared to control groups .

Case Study 2: Antimicrobial Testing

  • Researchers synthesized a new class of pyrazoles and evaluated their antimicrobial efficacy against various bacterial strains. The most potent derivative exhibited an inhibition zone comparable to standard antibiotics .

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